3-(2-Methoxy-4-methylphenoxy)propan-1-amine
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Overview
Description
3-(2-Methoxy-4-methylphenoxy)propan-1-amine is an organic compound with the molecular formula C11H17NO2. It is a derivative of phenoxypropanamine, characterized by the presence of a methoxy group and a methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-methylphenoxy)propan-1-amine typically involves the reaction of 2-methoxy-4-methylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-4-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(2-Methoxy-4-methylphenoxy)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-4-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. Additionally, the compound may interact with cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenoxy)propan-1-amine: Similar structure but with a different substitution pattern on the phenyl ring.
Bisoprolol: A beta-blocker with a similar phenoxypropanamine structure but different functional groups.
Fluoxetine: An antidepressant with a phenoxypropanamine core structure but additional functional groups.
Uniqueness
3-(2-Methoxy-4-methylphenoxy)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups on the phenyl ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(2-methoxy-4-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-9-4-5-10(11(8-9)13-2)14-7-3-6-12/h4-5,8H,3,6-7,12H2,1-2H3 |
InChI Key |
YXQWRZRRILCWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN)OC |
Origin of Product |
United States |
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